molecular formula C8H9ClN2O B15070791 3-Chloro-5-cyclobutoxypyridazine CAS No. 1346691-25-5

3-Chloro-5-cyclobutoxypyridazine

Cat. No.: B15070791
CAS No.: 1346691-25-5
M. Wt: 184.62 g/mol
InChI Key: KEXDHBLFFFPSJY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclobutoxypyridazine (CAS: 1346691-29-9) is a heterocyclic compound featuring a pyridazine backbone substituted with a chlorine atom at the 3-position and a cyclobutylmethoxy group at the 5-position. Its molecular formula is C₉H₁₁ClN₂O, with a molar mass of 198.65 g/mol . This compound is typically stored at 2–8°C to maintain stability, suggesting sensitivity to higher temperatures . While it has been listed as a synthetic building block by suppliers like CymitQuimica, its commercial availability is currently discontinued across all quantities (1g to 500mg) .

Properties

CAS No.

1346691-25-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5-cyclobutyloxypyridazine

InChI

InChI=1S/C8H9ClN2O/c9-8-4-7(5-10-11-8)12-6-2-1-3-6/h4-6H,1-3H2

InChI Key

KEXDHBLFFFPSJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=NN=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-5-cyclobutoxypyridazine typically involves the reaction of appropriate pyridazine precursors with chlorinating agents and cyclobutyl alcohol derivatives. One common method involves the use of triphosgene as a chlorinating reagent, which accelerates the decomposition into phosgene and increases the concentration of free chlorine in the system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-cyclobutoxypyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-5-cyclobutoxypyridazine and its closest analogs:

Compound Name Substituent at 5-Position Molecular Formula Molar Mass (g/mol) CAS Number Storage Conditions
3-Chloro-5-cyclobutoxypyridazine Cyclobutylmethoxy C₉H₁₁ClN₂O 198.65 1346691-29-9 2–8°C
3-Chloro-5-cyclopropoxypyridazine Cyclopropylmethoxy C₈H₉ClN₂O 184.63 (estimated) 1346691-28-8 Not specified
3-Chloro-5-(2-methoxyethoxy)pyridazine 2-Methoxyethoxy C₈H₁₁ClN₂O₂ 202.64 (estimated) 89466-35-3 Not specified

Key Observations :

  • Substituent Size and Stability : The cyclobutylmethoxy group introduces a larger, more sterically hindered substituent compared to the cyclopropylmethoxy or linear 2-methoxyethoxy groups. This may influence reactivity in substitution or coupling reactions .
  • Molar Mass : The cyclobutyl analog has a higher molar mass (198.65 g/mol) than the cyclopropyl derivative (estimated 184.63 g/mol) due to the additional CH₂ unit in the cyclobutane ring .
  • Storage Conditions : Only the cyclobutyl derivative specifies 2–8°C storage , suggesting greater thermal instability compared to analogs .

Commercial Availability

Research Implications and Limitations

  • Data Gaps : Critical parameters like melting points, solubility, and explicit toxicity profiles are missing for all compounds, limiting direct comparisons.
  • Structural Diversity : Substituent variations significantly alter physicochemical behavior, necessitating case-by-case evaluation in drug discovery or material science applications.

Biological Activity

3-Chloro-5-cyclobutoxypyridazine is a heterocyclic compound notable for its unique structural features, including a pyridazine ring with a chlorine atom at the 3-position and a cyclobutoxy group at the 5-position. This configuration contributes to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C8_{8}H8_{8}ClN2_{2}O
  • Structural Features :
    • Chlorinated pyridazine
    • Cyclobutyl ether moiety

The compound's structure allows it to engage with specific biological targets, modulating their activity, which enhances its potential applications in drug development, especially in oncology and inflammation-related pathways.

Research indicates that 3-Chloro-5-cyclobutoxypyridazine functions primarily as an enzyme inhibitor . It interacts with specific molecular targets, leading to various biological effects. The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways that are critical in disease processes, particularly cancer and inflammatory conditions.

In Vitro Studies

Preliminary studies have shown promising results regarding the compound's effectiveness:

  • Enzyme Inhibition : Binding affinity assays indicate that 3-Chloro-5-cyclobutoxypyridazine can effectively inhibit specific enzymes, suggesting its potential role in therapeutic applications.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties; while direct data on 3-Chloro-5-cyclobutoxypyridazine is limited, structural analogs exhibit significant activity against various pathogens .

Case Studies and Research Findings

  • Cancer Research :
    • A study highlighted the compound's potential as a modulator of enzymatic activity in cancer pathways. Further research is required to elucidate its mechanism of action and optimize pharmacological properties.
  • Inflammation Models :
    • Investigations into its anti-inflammatory effects are ongoing, with early results indicating a reduction in inflammatory markers in cell culture models.

Comparative Analysis with Structural Analogues

The uniqueness of 3-Chloro-5-cyclobutoxypyridazine lies in its combination of functionalities that confer distinct reactivity patterns compared to its analogues. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-5-(trifluoromethyl)pyridazinePyridazine ring with trifluoromethyl groupEnhanced lipophilicity and potential bioactivity
2-Chloro-4-cyclobutoxypyridineChloro substituent at position 2Different substitution pattern affecting reactivity
3-Bromo-5-cyclobutoxypyridineBromine substituent at position 3Varying halogen effects on biological interactions
2-Chloro-5-(methylthio)pyridineMethylthio group at position 5Distinct reactivity due to sulfur-containing moiety

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